2-Ethyl-3-hydroxyhexanal chemical properties
2-Ethyl-3-hydroxyhexanal chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-3-hydroxyhexanal
Abstract
2-Ethyl-3-hydroxyhexanal, a β-hydroxy aldehyde, is a significant organic compound with applications as a reagent and an intermediate in various chemical syntheses.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its chemical reactivity. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodology, and visual representations of key processes.
Chemical and Physical Properties
2-Ethyl-3-hydroxyhexanal is an organic compound characterized by the presence of both a hydroxyl and an aldehyde functional group.[1] Its branched structure and functional groups contribute to its distinct chemical properties and reactivity.[3] It is typically a colorless to pale yellow liquid with a characteristic odor.[1]
Identifiers and Structure
| Identifier | Value |
| IUPAC Name | 2-ethyl-3-hydroxyhexanal[4] |
| CAS Number | 496-03-7[1][3][4][5][6] |
| Molecular Formula | C8H16O2[1][3][4][5][6] |
| Molecular Weight | 144.21 g/mol [3][4] |
| Synonyms | Butyraldol, 3-Hydroxy-2-ethylhexanal[1][3][4][6] |
| InChI | InChI=1S/C8H16O2/c1-3-5-8(10)7(4-2)6-9/h6-8,10H,3-5H2,1-2H3[1][3][4] |
| InChIKey | FMBAIQMSJGQWLF-UHFFFAOYSA-N[1][3][4] |
| Canonical SMILES | CCCC(C(CC)C=O)O[3][4] |
Physical Properties
| Property | Value |
| Boiling Point | 216.9 °C at 760 mmHg[6][7] |
| Density | 0.923 g/cm³[6][7] |
| Flash Point | 86.7 °C[6][7] |
| Vapor Pressure | 0.0294 mmHg at 25 °C[6][7] |
| Refractive Index | 1.435[6][7] |
Computed Properties
| Property | Value |
| pKa | 14.56 ± 0.20 (Predicted)[5][8] |
| XLogP3 | 1.2[5] |
| Hydrogen Bond Donor Count | 1[5][8] |
| Hydrogen Bond Acceptor Count | 2[5][8] |
| Rotatable Bond Count | 5[5][8] |
| Exact Mass | 144.115029749[4][5] |
| Complexity | 91.3[5][8] |
Experimental Protocols
Synthesis of 2-Ethyl-3-hydroxyhexanal via Aldol (B89426) Condensation
2-Ethyl-3-hydroxyhexanal is primarily synthesized through the aldol condensation of butanal.[2][8] This reaction involves the base-catalyzed addition of one molecule of butanal to another.[9]
Materials:
-
Butanal
-
Aqueous sodium hydroxide (B78521) (NaOH) solution or potassium hydroxide (KOH)[10]
-
Phase-transfer catalyst (optional)
-
Acetic acid
Procedure:
-
The aldol condensation of butanal is carried out at approximately 30°C.[2][8]
-
An aqueous solution of sodium hydroxide is used as the catalyst. A phase-transfer catalyst can also be employed.[2][8]
-
In the first step, the base abstracts an alpha-hydrogen from a butanal molecule to form an enolate ion.[10]
-
The resulting enolate ion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second butanal molecule.[10]
-
This leads to the formation of a β-hydroxy aldehyde, which is 2-ethyl-3-hydroxyhexanal.[9][10]
-
The reaction is terminated by the addition of acetic acid.[2][8]
Caption: Aldol condensation pathway for the synthesis of 2-Ethyl-3-hydroxyhexanal.
Expected Spectroscopic Data
The structure of 2-ethyl-3-hydroxyhexanal can be confirmed using various spectroscopic methods.
Infrared (IR) Spectroscopy:
-
A broad peak is expected in the range of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
A sharp peak around 1720-1740 cm⁻¹ is indicative of the C=O stretching of the aldehyde group.
-
Peaks in the region of 2900-3000 cm⁻¹ correspond to C-H stretching.
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:
-
A signal for the aldehydic proton (CHO) is expected to appear downfield, typically in the range of 9-10 ppm.
-
The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear between 3.5 and 4.5 ppm.
-
The protons of the ethyl and propyl groups will show characteristic splitting patterns in the upfield region (0.8-1.7 ppm).
¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy:
-
A peak for the carbonyl carbon of the aldehyde will be observed significantly downfield, around 200 ppm.
-
The carbon attached to the hydroxyl group is expected to have a chemical shift in the range of 60-80 ppm.
-
The remaining aliphatic carbons will appear in the upfield region.
Mass Spectrometry (MS):
-
The molecular ion peak (M+) would be observed at m/z = 144.
-
Fragmentation patterns would likely involve the loss of water (M-18), an ethyl group (M-29), or a propyl group (M-43).
Chemical Reactivity and Applications
2-Ethyl-3-hydroxyhexanal is a versatile compound due to the presence of both an aldehyde and a hydroxyl group.[1] It is utilized as a precursor in the synthesis of several important industrial chemicals.[2][3][8]
Key Reactions:
-
Dehydration: It can undergo dehydration to form 2-ethyl-2-hexenal, an α,β-unsaturated aldehyde.[3]
-
Hydrogenation: The aldehyde group can be selectively hydrogenated to yield 2-ethyl-1,3-hexanediol.[3]
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 2-ethyl-3-hydroxyhexanoic acid.
-
Further Aldol Reactions: It can participate in further aldol condensation reactions with other aldehydes.[3]
Caption: Major chemical transformations of 2-Ethyl-3-hydroxyhexanal.
Safety and Handling
Standard laboratory safety precautions should be observed when handling 2-ethyl-3-hydroxyhexanal.
-
Handling: Avoid contact with skin and eyes. Use in a well-ventilated area and avoid the formation of aerosols.[11] Personal protective equipment such as safety glasses with side-shields and protective gloves should be worn.[11]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[11]
-
First Aid:
It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. CAS 496-03-7: 2-Ethyl-3-hydroxyhexanal | CymitQuimica [cymitquimica.com]
- 2. 2-ethyl-3-hydroxyhexanal | 496-03-7 [chemicalbook.com]
- 3. Buy 2-Ethyl-3-hydroxyhexanal | 496-03-7 [smolecule.com]
- 4. 2-Ethyl-3-hydroxyhexanal | C8H16O2 | CID 10324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 2-ethyl-3-hydroxyhexanal | 496-03-7 [chemnet.com]
- 7. MOLBASE [key.molbase.com]
- 8. guidechem.com [guidechem.com]
- 9. Solved 2-ethyl-3-hydroxy-hexanal can be synthesized via a | Chegg.com [chegg.com]
- 10. homework.study.com [homework.study.com]
- 11. lookchem.com [lookchem.com]
